2,6-Dibromoquinone-4-chlorimide

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWKEVKEKOTYEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=NCl)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060215 |

Source

|

| Record name | 2,6-Dibromoquinone-4-chloroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-45-1 |

Source

|

| Record name | 2,6-Dibromoquinone-4-chloroimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromoquinone-4-chlorimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQC reagent | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromoquinone-4-chloroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of 2,6-Dibromoquinone-4-chlorimide: A Technical Guide to its Discovery, Chemistry, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Analytical Chemistry

2,6-Dibromoquinone-4-chlorimide, a yellow crystalline solid, holds a significant place in the annals of analytical chemistry.[1] While its name might be unfamiliar to some, its alter ego, the "Gibbs reagent," resonates with chemists and biochemists for its remarkable ability to detect minute quantities of phenolic compounds.[2] This guide provides a comprehensive exploration of this versatile molecule, from its initial synthesis in the late 19th century to its enduring applications in modern analytical workflows. We will delve into the historical milestones of its discovery, dissect the intricacies of its reaction mechanisms, and provide detailed, field-proven protocols for its synthesis and analytical applications. This document is designed to serve as a technical resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale that underpins them.

I. Discovery and Historical Development: A Timeline

The story of this compound is one of incremental discoveries, building upon the foundational work of several pioneering chemists.

Early Synthesis (Late 19th Century): The first documented preparations of this compound can be traced back to the late 19th century. The work of German chemists R. Möhlau, and P. Friedländer with E. Stange, laid the groundwork for the synthesis of this class of compounds. Their research, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of related quinone-imides, contributing to the fundamental understanding of their chemical properties.[3]

The Advent of the "Gibbs Reagent" (1927): While the compound existed in the chemical literature, its profound analytical potential remained largely untapped until the work of American chemist Harry Dakin Gibbs. In his seminal 1927 paper published in the Journal of Biological Chemistry, titled "Phenol Tests. III. The Indophenol Test," Gibbs detailed a highly sensitive colorimetric method for the detection of phenols.[1] This method, which utilized this compound, became widely known as the "Gibbs test." Gibbs's meticulous research established the optimal reaction conditions and demonstrated the test's applicability to a wide range of phenolic compounds, solidifying the reagent's importance in analytical chemistry.

II. Chemical Properties and Reaction Mechanisms

This compound is a yellow to ochre-colored crystalline powder.[1] Its reactivity is centered around the electrophilic nature of the quinone ring and the chloroimide group.

The Gibbs Reaction: A Detailed Look

The hallmark application of this compound is the Gibbs reaction, a colorimetric test for the detection of phenols. The reaction proceeds via an electrophilic substitution mechanism, resulting in the formation of a colored indophenol dye.

Mechanism of the Gibbs Reaction:

The reaction is typically carried out in a slightly alkaline solution (pH ~9.4).[1] The alkaline conditions are crucial as they facilitate the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electron-deficient quinone ring of the Gibbs reagent, typically at the position para to the carbonyl group. The subsequent loss of a chloride ion and a proton leads to the formation of the intensely colored indophenol product. The resulting indophenol dye typically exhibits a strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive spectrophotometric quantification.[4]

Figure 1: Generalized mechanism of the Gibbs reaction.

Influence of pH and Substituents:

The rate and outcome of the Gibbs reaction are significantly influenced by the pH of the reaction medium and the nature of substituents on the phenolic ring.

-

pH: As established by Gibbs, the reaction rate is highly dependent on pH. A slightly alkaline environment is optimal for the formation of the phenoxide ion, which is the reactive species. At lower pH values, the concentration of the phenoxide ion is too low for the reaction to proceed at a reasonable rate.

-

Para-Substituents: The presence of a substituent at the para position of the phenol generally inhibits the typical Gibbs reaction, as this is the primary site of electrophilic attack. However, the outcome depends on the nature of the substituent. For para-substituents with high electronegativity, such as halogens or methoxy groups, the reaction can still proceed through displacement of the substituent.[5] In contrast, for less electronegative groups like alkyl or amino groups, the reaction may occur at an available ortho position, leading to a different indophenol product.[5] This specificity can be exploited for the selective detection of certain phenols.

III. Experimental Protocols: A Self-Validating Approach

The following protocols are presented as self-validating systems, with each step explained to ensure technical accuracy and reproducibility.

A. Synthesis of this compound

This protocol is adapted from established methods and is designed to be performed by trained personnel in a properly equipped laboratory.

Materials and Reagents:

-

2,6-Dibromo-4-nitrophenol

-

Mossy tin

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chlorine gas

-

Ice

-

Capryl alcohol

-

Norite (activated carbon)

Step-by-Step Methodology:

Part 1: Preparation of 2,6-Dibromo-4-aminophenol Chlorostannate

-

Reduction of the Nitro Group: In a 5-liter round-bottomed flask, combine 148.5 g (0.5 mole) of 2,6-dibromo-4-nitrophenol, 300 mL of concentrated HCl, 300 mL of water, and 185 g (1.56 gram atoms) of mossy tin. The tin acts as the reducing agent to convert the nitro group to an amino group. The acidic medium is necessary for the reduction to occur.

-

Foam Control and Reaction Initiation: Add a few drops of capryl alcohol to prevent excessive foaming. Gently heat the mixture with stirring on a steam bath to initiate the reaction. The reaction is exothermic and may become vigorous.

-

Maintaining Reaction Conditions: Periodically add concentrated HCl and water to maintain the reaction volume and acidity. Continue heating until all the 2,6-dibromo-4-nitrophenol has dissolved.

-

Decolorization and Filtration: Add a small amount of Norite to the hot solution to adsorb any colored impurities. Filter the hot solution through a pre-heated Büchner funnel to remove the Norite and any unreacted tin.

-

Crystallization: Cool the filtrate to 0°C with stirring. The 2,6-dibromo-4-aminophenol will precipitate as its chlorostannate salt.

-

Isolation and Washing: Collect the crystalline product by filtration and wash with cold, dilute HCl to remove any remaining impurities.

Part 2: Oxidation to this compound

-

Preparation of Sodium Hypochlorite Solution: In a separate flask, dissolve 115 g of NaOH in 175 mL of water and cool with 1 kg of cracked ice. Carefully bubble 108 g of chlorine gas through the cold alkaline solution to generate sodium hypochlorite in situ. This is a highly exothermic reaction and requires careful temperature control.

-

Dissolution of the Aminophenol Salt: Dissolve 110 g of the 2,6-dibromo-4-aminophenol chlorostannate from Part 1 in 1.2 L of water and 12 mL of concentrated HCl, warming gently if necessary. Cool the solution to 15-17°C and add 600 g of ice.

-

Oxidation and Precipitation: Rapidly add the freshly prepared cold sodium hypochlorite solution to the aminophenol solution with vigorous stirring. The this compound will immediately precipitate as a yellow solid. The sodium hypochlorite acts as the oxidizing agent, converting the aminophenol to the quinone-chlorimide.

-

Isolation and Purification: Add 120 mL of concentrated HCl to keep the tin salts in solution. Filter the yellow precipitate and wash thoroughly with 5% HCl to remove any remaining tin salts and excess chlorine.

-

Drying: Dry the product carefully at a low temperature (30-40°C) to avoid decomposition. The final product should be a yellow crystalline powder.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2,6-Dibromo-4-nitrophenol |

| Key Reagents | Tin, HCl, NaOH, Chlorine |

| Intermediate | 2,6-Dibromo-4-aminophenol chlorostannate |

| Final Product | This compound |

| Appearance | Yellow crystalline powder |

| Typical Yield | 84-87% |

graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Start [label="2,6-Dibromo-4-nitrophenol", shape=ellipse, fillcolor="#FBBC05"]; Reduction [label="Reduction\n(Sn/HCl)"]; Intermediate [label="2,6-Dibromo-4-aminophenol\nChlorostannate"]; Oxidation [label="Oxidation\n(NaOCl)"]; Final_Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reduction; Reduction -> Intermediate; Intermediate -> Oxidation; Oxidation -> Final_Product; }

Figure 2: Workflow for the synthesis of this compound.

B. Quantitative Determination of Phenols using the Gibbs Test

This protocol provides a general framework for the colorimetric determination of phenols. It should be optimized for the specific phenol and sample matrix being analyzed.

Materials and Reagents:

-

This compound (Gibbs reagent)

-

Ethanol (or other suitable solvent)

-

Borate buffer (pH 9.4)

-

Phenol standard solution

-

Spectrophotometer

Step-by-Step Methodology:

-

Reagent Preparation:

-

Gibbs Reagent Solution: Prepare a fresh solution of this compound in ethanol. A typical concentration is 0.1% (w/v). The solution should be protected from light and used within a short period to ensure its reactivity.

-

Borate Buffer (pH 9.4): Prepare a borate buffer and adjust the pH to 9.4 using a pH meter. This buffer provides the optimal alkaline environment for the color-forming reaction.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of the target phenol in water or a suitable solvent at known concentrations.

-

For each standard, mix a defined volume of the phenol solution with the borate buffer.

-

Add a small, precise volume of the Gibbs reagent solution to each standard and mix thoroughly.

-

Allow the color to develop for a fixed period (e.g., 15-30 minutes) at a constant temperature.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific indophenol dye formed.

-

Plot a calibration curve of absorbance versus phenol concentration.

-

-

Sample Analysis:

-

Prepare the sample solution, ensuring it is within the linear range of the calibration curve. Dilute if necessary.

-

Treat the sample solution in the same manner as the standards, mixing with borate buffer and Gibbs reagent.

-

Measure the absorbance of the sample solution at the same λmax.

-

-

Quantification:

-

Determine the concentration of the phenol in the sample by interpolating its absorbance on the calibration curve.

-

Figure 3: Workflow for the quantitative determination of phenols.

IV. Applications Beyond Phenol Detection

While the Gibbs test for phenols remains its most well-known application, the reactivity of this compound has been harnessed for the detection of other important analytes.

A. Detection of Aflatoxins:

Aflatoxins are highly toxic and carcinogenic mycotoxins produced by certain molds that can contaminate food supplies. This compound has been employed in colorimetric methods for the detection of aflatoxins. The reaction mechanism is more complex than the simple phenol reaction and often involves an initial chemical transformation of the aflatoxin molecule to a species that can then react with the Gibbs reagent to produce a colored product. In the presence of aflatoxin, the solution typically turns green.[1]

B. Applications in Drug Analysis:

The phenolic moiety is a common structural feature in many pharmaceutical compounds. The Gibbs reaction can, therefore, be adapted for the quantitative analysis of such drugs in bulk formulations and biological fluids. This colorimetric approach offers a simple and cost-effective alternative to more complex chromatographic methods for routine quality control analysis. The reaction has been used for the determination of drugs like dopamine hydrochloride.

V. Conclusion: A Timeless Reagent in the Modern Laboratory

From its origins in 19th-century German chemical synthesis to its popularization as a powerful analytical tool by H.D. Gibbs, this compound has proven to be a remarkably versatile and enduring reagent. Its simple yet elegant reaction with phenols, forming the basis of the Gibbs test, continues to be a valuable method for their detection and quantification. Furthermore, its application has expanded to include the analysis of other critical analytes such as mycotoxins and pharmaceuticals. For researchers and scientists in analytical chemistry and drug development, a thorough understanding of the history, chemistry, and application of this venerable reagent provides a powerful tool for their analytical arsenal.

VI. References

-

Hartman, W. W., Dickey, J. B., & Stampfli, J. G. (n.d.). 2,6-dibromoquinone-4-chloroimide. Organic Syntheses Procedure. [Link]

-

Möhlau, R. (1883). Zur Kenntnis indophenolartiger Farbstoffe und der Indophenole. Berichte der deutschen chemischen Gesellschaft, 16(2), 2843–2852.

-

Friedländer, P., & Stange, E. (1893). Ueber die Einwirkung von p-Nitrosodimethylanilin auf einige Phenole. Berichte der deutschen chemischen Gesellschaft, 26(2), 2260–2266.

-

Khattab, N. A., & Kent, R. E. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953. [Link]

-

Wikipedia contributors. (2023, December 1). 2,6-Dibromoquinonechlorimide. In Wikipedia, The Free Encyclopedia. [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

-

Gibbs, H. D. (1927). Phenol tests: III. The indophenol test. The Journal of biological chemistry, 72, 649-664. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibromoquinone-4-chlorimide from 2,6-Dibromo-4-aminophenol

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2,6-Dibromoquinone-4-chlorimide, a critical chromogenic reagent, from its precursor, 2,6-dibromo-4-aminophenol. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, a detailed and validated experimental protocol, and the critical causality behind the procedural choices. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the successful laboratory-scale synthesis of this important compound.

Introduction and Significance

This compound, also known as Gibbs' reagent, is a yellow crystalline solid widely employed in analytical chemistry.[1][2] Its primary application lies in the colorimetric detection of phenolic compounds, where it reacts to produce a characteristic indigo dye in a buffer solution at a pH of approximately 9.4.[3][4] This high sensitivity allows for the detection of phenols at concentrations as low as 0.05 parts per million.[4] Beyond its use in phenol detection, the reagent has found applications in the quantitative analysis of other critical molecules, such as aflatoxins, where it induces a color change for spectrophotometric measurement.[3]

Given its utility, a reliable and well-understood synthesis protocol is paramount for laboratories that require a high-purity supply of this reagent. This guide focuses on the most common and robust synthesis pathway: the direct oxidation and N-chlorination of 2,6-dibromo-4-aminophenol.

The Synthetic Pathway: Mechanism and Rationale

The conversion of 2,6-dibromo-4-aminophenol to this compound is fundamentally an oxidation reaction. The aminophenol, a relatively stable aromatic compound, is transformed into a reactive quinone imine structure. This process involves two key transformations occurring in a single synthetic step: the oxidation of the aminophenol ring system and the chlorination of the imine nitrogen.

Core Mechanism: Oxidative Chlorination

The reaction proceeds via the action of a suitable oxidizing agent that also serves as a chlorine donor. Sodium hypochlorite (NaOCl) is the reagent of choice for this transformation. The mechanism can be conceptualized as follows:

-

Oxidation: The aminophenol is first oxidized to a quinone imine intermediate. The electron-rich aminophenol is susceptible to oxidation, which converts the hydroxyl group to a carbonyl and the amino group to an imine.

-

N-Chlorination: Concurrently, the nitrogen of the newly formed imine is chlorinated by the hypochlorite, resulting in the final N-chloro-p-benzoquinoneimine structure.[1]

Causality Behind Experimental Choices

The success of this synthesis hinges on precise control over the reaction conditions and a clear understanding of the role of each component.

-

Starting Material Form: 2,6-dibromo-4-aminophenol is often prepared via the reduction of 2,6-dibromo-4-nitrophenol. A common procedure isolates the aminophenol as a more stable chlorostannate or hydrochloride salt.[5] Using this salt form directly is advantageous as it improves solubility in the aqueous reaction medium and ensures the starting material is in an acidic environment, which can prevent premature, uncontrolled oxidation.

-

Oxidizing Agent: Sodium hypochlorite is an ideal reagent because it is a potent oxidizing agent and readily provides the "active chlorine" required for the N-chlorination. Its preparation in situ from sodium hydroxide and chlorine gas allows for a fresh, highly reactive solution.[5]

-

Temperature Control: The reaction is highly exothermic. The protocol mandates the use of significant quantities of ice to maintain a low temperature (typically below 17°C).[5] This is critical for two reasons:

-

It prevents the thermal decomposition of the desired product, this compound, which is known to be unstable at elevated temperatures and can explode if heated above 120°C.[4]

-

It minimizes the formation of undesirable side products that can arise from over-oxidation or other competing reactions at higher temperatures.

-

-

pH and Quenching: The reaction is initiated by the rapid addition of the alkaline hypochlorite solution to the acidic solution of the aminophenol salt. Immediately following the precipitation of the product, concentrated hydrochloric acid is added.[5] This step is crucial to keep the tin salts (if the chlorostannate precursor is used) dissolved in the aqueous phase, preventing their co-precipitation and ensuring the purity of the final product.

The overall chemical transformation is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Data

The synthesized product should be a fine, yellow powder or crystalline solid. Proper characterization is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 537-45-1 | [1][3] |

| Molecular Formula | C₆H₂Br₂ClNO | [3] |

| Molecular Weight | 299.35 g/mol | [1] |

| Appearance | Yellow to orange powder/crystal | [6] |

| Purity | ≥95-98% (Typical) | [3] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 1 mg/ml | [3] |

| Theoretical Yield | 85-92% (from protocol) | [5] |

Analytical Techniques for Quality Control

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining purity, often showing results greater than 98%. * Spectroscopy: UV-Vis spectroscopy can be used to confirm the chromophoric quinone system.

Safety and Handling

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Chlorine gas is extremely toxic and a respiratory irritant. All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Product: this compound is labeled as an explosive (GHS01) and should be handled with care. [4]It must not be heated above 120°C, as this can cause an explosion. It is also harmful if inhaled or in contact with skin. Store in a cool, dark, and well-ventilated area away from heat sources.

Conclusion

The synthesis of this compound from 2,6-dibromo-4-aminophenol is a well-established and high-yielding procedure. The key to a successful outcome lies in the careful preparation of the sodium hypochlorite oxidant and, most critically, the stringent control of the reaction temperature. By following the validated protocol detailed in this guide, researchers can reliably produce high-purity Gibbs' reagent for use in a wide range of analytical applications.

References

- Hartman, W. W., Dickey, J. B., & Stampfli, J. G. (n.d.). 2,6-DIBROMOQUINONE-4-CHLOROIMIDE. Organic Syntheses.

- Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide.

- Song, Y., et al. (2010).

- ResearchGate. (n.d.). Structure of 2,6-dichloro-p-benzoquinone-4-chloroimide reagent.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.

- National Institutes of Health. (n.d.). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,6-Dibromoquinone-4-chloroimide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. 2,6-Dibromoquinonechlorimide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 537-45-1: 2,6-Dibromoquinone-4-chloroimide [cymitquimica.com]

An In-depth Technical Guide to 2,6-Dibromoquinone-4-chlorimide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromoquinone-4-chlorimide, also known as Gibbs' reagent, is a highly reactive crystalline solid that serves as a pivotal chromogenic agent in analytical chemistry.[1][2][3][4] Its utility is most prominently demonstrated in the sensitive detection and quantification of phenols, a class of compounds of significant interest in pharmaceutical, environmental, and industrial research.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structural attributes, synthesis, and detailed protocols for its application, with a particular focus on the Gibbs reaction for phenol determination. Safety and handling protocols are also extensively covered to ensure its responsible use in a laboratory setting.

Chemical Structure and Properties

This compound is a halogenated quinoneimine with a unique molecular architecture that dictates its reactivity. The presence of two bromine atoms on the quinone ring and a chloroimide functional group renders the molecule highly electrophilic, making it susceptible to nucleophilic attack, which is the basis of its chromogenic reactions.[1]

Key Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 537-45-1 | [4] |

| Molecular Formula | C₆H₂Br₂ClNO | [4] |

| Molecular Weight | 299.35 g/mol | [4] |

| Appearance | Yellow to ochre-colored crystalline powder | [1] |

| Melting Point | 75-81 °C | [5] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and acetone. Soluble in DMF (30 mg/ml) and DMSO (25 mg/ml). | [2] |

| Stability | Light and air sensitive; decomposes with rapid heat evolution at 60°C and explodes at 120°C. | [3][6] |

Synthesis of this compound

A reliable method for the synthesis of this compound is through the oxidation of 2,6-dibromo-4-aminophenol.[7] A detailed, two-part laboratory-scale synthesis protocol is provided below, adapted from established procedures.[7]

Part A: Synthesis of 2,6-Dibromo-4-aminophenol Chlorostannate

This initial step involves the reduction of 2,6-dibromo-4-nitrophenol to the corresponding aminophenol, which is then isolated as its chlorostannate salt.

Caption: Synthesis workflow for 2,6-Dibromo-4-aminophenol Chlorostannate.

Experimental Protocol:

-

In a 5-liter round-bottomed flask, combine 148.5 g (0.5 mole) of 2,6-dibromo-4-nitrophenol, 300 cc of concentrated hydrochloric acid, 300 cc of water, and 185 g (1.56 gram atoms) of mossy tin.[7]

-

Add a small amount of capryl alcohol to control foaming and heat the mixture on a steam bath with stirring to initiate the reaction.[7]

-

The reaction can be vigorous; control it by cautious heating and the addition of water as needed. A total of 520 cc of concentrated hydrochloric acid and 900 cc of water are added throughout the reaction.[7]

-

Once the initial vigorous reaction subsides, heat the mixture strongly until all the solid has dissolved.[7]

-

Filter the hot solution through a layer of Norite on a hot Büchner funnel.[7]

-

Cool the filtrate to 0°C with stirring for two hours or let it stand overnight to allow for crystallization.[7]

-

Collect the resulting colorless or slightly yellow needles of 2,6-dibromo-4-aminophenol chlorostannate on a Büchner funnel and wash with cold, dilute hydrochloric acid.[7]

-

Dry the product in an oven at 50-60°C or in a vacuum desiccator over sodium hydroxide. The expected yield is 214-220 g.[7]

Part B: Synthesis of this compound

The synthesized chlorostannate salt is then oxidized to yield the final product.

Caption: Synthesis workflow for this compound.

Experimental Protocol:

-

Prepare a sodium hypochlorite solution by dissolving 115 g of sodium hydroxide in 175 cc of water in a 3-liter flask, adding 1 kg of cracked ice, and passing 108 g of chlorine gas into the mixture.[7]

-

In a separate 5-liter flask, dissolve 110 g of the 2,6-dibromo-4-aminophenol chlorostannate from Part A in 1.2 liters of water and 12 cc of concentrated hydrochloric acid, warming to 40-50°C to aid dissolution.[7]

-

Cool the solution to 15-17°C and add 600 g of ice.[7]

-

Add the sodium hypochlorite solution all at once with vigorous stirring in a fume hood. A yellow precipitate of this compound will form immediately with the evolution of chlorine gas.[7]

-

Immediately after the addition, add 120 cc of concentrated hydrochloric acid to keep the tin salts in solution.[7]

-

Filter the fine, yellow precipitate using a Büchner funnel and wash it with 1.5 liters of 5% hydrochloric acid to remove tin salts and residual chlorine.[7]

-

Dry the product on a glass tray at 30-40°C. Caution: This material can decompose violently if heated above 60°C during drying.[7] The expected yield is 126-130 g.[7]

The Gibbs Reaction: Mechanism and Application in Phenol Detection

The primary application of this compound is in the Gibbs reaction for the colorimetric detection of phenols.[2][3][4] This reaction is highly sensitive and forms the basis of many spectrophotometric assays.[3]

Reaction Mechanism

The Gibbs reaction proceeds via an electrophilic substitution mechanism. In an alkaline medium (typically pH 9-10), the phenol is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic this compound, leading to the formation of a colored indophenol dye.[3][8] The intensity of the resulting color is directly proportional to the concentration of the phenol in the sample.[9]

Caption: Simplified mechanism of the Gibbs reaction.

Experimental Protocol for Spectrophotometric Determination of Phenols

This protocol is a general guideline for the use of this compound in a spectrophotometric assay for phenols. It is adapted from established methods for the closely related 2,6-dichloroquinone-4-chloroimide.[9]

Materials:

-

This compound solution (freshly prepared in ethanol)

-

Alkaline borate buffer (pH 9.4)

-

Phenol standard solutions of known concentrations

-

Sample solution containing the unknown phenol concentration

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in ethanol. The concentration will depend on the specific assay but is typically in the range of 0.1-1% (w/v). This solution should be freshly prepared as the reagent is light-sensitive.

-

Prepare a borate buffer solution and adjust the pH to 9.4 using a pH meter.

-

-

Calibration Curve:

-

Prepare a series of standard phenol solutions of known concentrations in distilled water.

-

To a set of test tubes, add a fixed volume of each standard solution.

-

Add a specific volume of the alkaline borate buffer to each test tube.

-

Add a precise volume of the this compound solution to each tube, mix well, and allow the reaction to proceed for a set amount of time (e.g., 15-30 minutes) for the color to develop.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the resulting indophenol dye (typically in the range of 600-670 nm) using a spectrophotometer.[2]

-

Plot a calibration curve of absorbance versus phenol concentration.

-

-

Sample Analysis:

-

Treat the sample solution in the same manner as the standard solutions.

-

Measure the absorbance of the sample solution.

-

Determine the concentration of phenol in the sample by comparing its absorbance to the calibration curve.

-

Spectroscopic Data

UV-Vis Spectroscopy

This compound exhibits a UV-Vis absorbance maximum at approximately 317 nm.[2] The reaction product with phenols, the indophenol dye, typically has a strong absorbance in the visible region, around 600-670 nm, which is utilized for quantification.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O (quinone) and C=N (imine) stretching vibrations. The exact positions of these bands can be found in spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The ¹H NMR spectrum in CDCl₃ shows two distinct signals for the two non-equivalent vinyl protons on the quinone ring.[10] The ¹³C NMR spectrum will show signals for the carbonyl carbon, the carbon of the C=N bond, and the four other carbons of the ring.[10]

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazards

-

Explosive: The compound is highly sensitive to heat and can explode if heated above 120°C. It decomposes with rapid heat evolution at 60°C.[3]

-

Toxicity: It is harmful if inhaled or in contact with skin.[6]

-

Irritant: It can cause skin and eye irritation.[6]

Safe Handling

-

Always work in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a cool, dry, and dark place, preferably in a refrigerator, under an inert atmosphere.[6]

Disposal

-

Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][6]

-

Consult your institution's environmental health and safety office for specific disposal procedures.[1][6]

-

Small spills can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal.

Conclusion

This compound is a valuable and highly sensitive reagent for the detection and quantification of phenolic compounds. Its utility in the Gibbs reaction has made it a staple in analytical laboratories. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development.

References

- 2,6-DIBROMOQUINONE-4-CHLOROIMIDE. (n.d.). Sdfine.

- This compound AR MSDS CAS-No. (2016, May 25). Loba Chemie.

- Josephy, P. D., & Van Damme, A. (1984). Reaction of Gibbs reagent with para-substituted phenols. Analytical Chemistry, 56(4), 813–814.

- SAFETY DATA SHEET. (2016, February 16). Chem Service.

- 2,6-Dibromoquinonechlorimide. (n.d.). In Wikipedia.

- Phenol reaction. (n.d.).

- Gibbs free energy variation for Å OH addition to phenol. (n.d.). ResearchGate.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- 2,6-dibromoquinone-4-chloroimide. (n.d.). Organic Syntheses Procedure.

- 2,6-Dibromoquinone-4-chloroimide 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- Reactions of Phenol. (2024, December 23). Save My Exams.

- SPECTROPHOTOMETRIC DETERMINATION OF PHENOL BY CHARGE-TRANSFER COMPLEXATION. (2014, January 1). International Journal of Pharma Sciences and Research.

- Reactions of Phenols. (n.d.). Chemistry Steps.

- 2,6-Dibromo-anthraquinone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2,6-Dibromoquinonechlorimide - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. 2,6-Dibromoquinone-4-chloroimide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. savemyexams.com [savemyexams.com]

- 9. ijpsr.info [ijpsr.info]

- 10. 2,6-DIBROMOQUINONE-4-CHLOROIMIDE(537-45-1) 13C NMR [m.chemicalbook.com]

Introduction: Unveiling a Classic Chromogenic Reagent

An In-depth Technical Guide to 2,6-Dibromoquinone-4-chlorimide (CAS 537-45-1)

This compound, also widely known as Gibbs' Reagent, is a synthetic organic compound that has carved a significant niche in the landscape of analytical chemistry.[1][2] With the CAS number 537-45-1, this yellow to ochre-colored crystalline solid is renowned for its utility as a highly sensitive chromogenic agent for the detection and quantification of phenols and other structurally related compounds.[3][4] Its electrophilic nature and ability to undergo a characteristic coupling reaction to produce intensely colored indophenol dyes form the basis of its widespread application, from classic wet chemistry assays to modern optical sensing technologies.[1][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, the intricacies of its application, and the practical considerations for its synthesis and handling, ensuring a robust understanding for both new and experienced users.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a reagent begins with its fundamental properties. This compound is a quinone derivative characterized by two bromine atoms and a chloroimide group, which are responsible for its reactivity.[1]

Chemical Structure and Identifiers

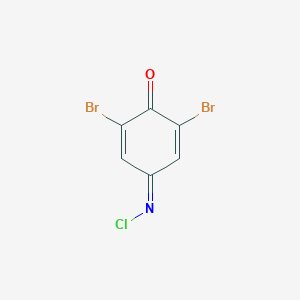

The unique arrangement of atoms in this molecule is central to its function.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| CAS Number | 537-45-1 | [4][6] |

| IUPAC Name | 2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dien-1-one | [7] |

| Synonyms | Gibbs' Reagent, BQC, NSC 528 | [4][8][9] |

| Molecular Formula | C₆H₂Br₂ClNO | [4][6] |

| Molecular Weight | 299.35 g/mol | [2][6] |

| Appearance | Yellow to ochre-colored powder or crystalline solid | [1][3][10] |

| Purity | ≥95% to >98.0% (Varies by grade) |[1][4][11] |

Solubility and Stability Profile

Proper handling and storage are critical for maintaining the reagent's efficacy and ensuring safety.

Table 2: Solubility and Stability Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:7): 0.1 mg/mL | [4] |

| Storage Temperature | -20°C or 2-8°C (Recommended) | [4][6] |

| Stability | Stable for ≥ 4 years when stored properly at -20°C.[4] Highly sensitive to heat.[3] | [3][4] |

| Thermal Hazards | Decomposes with rapid heat evolution at 60°C; explodes if heated above 120°C.[3][7] | [3][7] |

| Incompatibilities | Strong oxidizing agents, direct sunlight, moisture.[10] |[10] |

Section 2: The Gibbs Reaction - Mechanism and Principles

The primary utility of this compound lies in its reaction with phenolic compounds, famously known as the Gibbs reaction.[12] This reaction produces a characteristic blue or indigo-colored indophenol dye, which can be quantified spectrophotometrically.[4][5]

The Core Mechanism

The reaction is most efficient under alkaline conditions, typically at a pH of approximately 9.4.[4][7] This is a critical experimental parameter rooted in chemical principles: the alkaline medium deprotonates the phenol to form a phenoxide anion. This anion is a significantly more potent nucleophile than the neutral phenol, enabling it to readily attack the electrophilic quinone imide.

The reaction proceeds via an oxidative coupling mechanism.[13] The phenoxide anion attacks the Gibbs reagent, leading to the displacement of the chlorine atom from the imide group and subsequent formation of the indophenol product.[7][14] The reaction is specific to phenols with an unsubstituted para-position, as this is the primary site of coupling.[15]

Caption: Simplified workflow of the Gibbs Reaction.

Recent mechanistic studies suggest a more complex pathway involving a single electron transfer (SET) from the phenoxide to the N-chloroimine, generating a radical anion intermediate that can then proceed through several routes to form the final indophenol product.[12][16] This advanced understanding helps explain the reaction kinetics and the influence of substituents on both the phenol and the reagent.

Section 3: Applications in Research and Drug Development

The high sensitivity and specificity of the Gibbs reaction have made this compound an invaluable tool in diverse analytical applications.

Detection of Phenolic Compounds

This is the classic and most widespread use. The reagent is capable of detecting phenols at concentrations as low as 0.05 parts per million.[7] It is used to screen for phenolic contamination in water, evaluate occupational exposure to phenols, and as a visualization agent in thin-layer chromatography (TLC) to identify phenolic compounds.[3][17]

Pharmaceutical Analysis

In drug development and quality control, the reagent is used for the spectrophotometric determination of active pharmaceutical ingredients (APIs) that either possess a phenolic moiety or can be hydrolyzed to produce one.

-

Direct Analysis: Drugs with phenolic groups, such as Phenylephrine, Dopamine, and Captopril (after reaction with its thiol group), can be quantified using this reagent.[15][18][19][20] The method is often simple, rapid, and does not require sophisticated instrumentation like HPLC, making it suitable for routine analysis.[15]

-

Indirect Analysis: Some compounds can be chemically degraded to yield a phenol, which is then detected. For instance, the insecticide permethrin can be degraded under alkaline conditions to a phenolic residue detectable by Gibbs reagent.[13]

Mycotoxin and Contaminant Detection

The reagent has been adapted for novel detection schemes beyond phenols. A notable application is in an antibody-free colorimetric assay for aflatoxins.[4] In a two-step reaction, the aflatoxins are treated to form a compound that subsequently reacts with this compound, producing a green color with an absorption maximum at 673 nm.[4]

Section 4: Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize parameters for their specific analytical systems.

Protocol: Synthesis of this compound

This procedure is adapted from the established method in Organic Syntheses, which involves the oxidation of 2,6-dibromo-4-aminophenol.[21] It is a two-part synthesis.

Part A: Preparation of 2,6-Dibromo-4-aminophenol Chlorostannate

-

Setup: In a 5-L round-bottomed flask equipped with a stirrer, combine 148.5 g (0.5 mole) of 2,6-dibromo-4-nitrophenol, 300 cc of concentrated hydrochloric acid, 300 cc of water, and 185 g of mossy tin.[21]

-

Reaction: Add a small amount of capryl alcohol to control foaming. Heat the mixture on a steam bath with stirring to initiate the reaction. The reaction can be vigorous initially.[21]

-

Addition: Gradually add a total of 520 cc of concentrated hydrochloric acid and 900 cc of water as the reaction proceeds.[21]

-

Dissolution & Filtration: Heat strongly until all the solid has dissolved (solution temperature ~85°C). Filter the hot solution through a layer of Norite on a hot Büchner funnel.[21]

-

Crystallization: Cool the filtrate to 0°C with stirring for two hours or allow it to stand overnight in a cool place.[21]

-

Isolation: Collect the colorless, needle-like crystals of the tin salt on a Büchner funnel, wash with cold dilute hydrochloric acid (1:1), and dry at 50–60°C. The product can be used directly in the next step.[21]

Part B: Oxidation to 2,6-Dibromoquinone-4-chloroimide

-

Hypochlorite Preparation: In a 3-L flask, dissolve 115 g of sodium hydroxide in 175 cc of water. Add 1 kg of cracked ice. Bubble 108 g of chlorine gas into this mixture.[21]

-

Substrate Preparation: In a separate 5-L flask, dissolve 110 g of the tin salt from Part A in 1.2 L of water and 12 cc of concentrated hydrochloric acid, warming to 40–50°C. Cool the solution to 15–17°C and add 600 g of ice.[21]

-

Oxidation (Perform in a fume hood): Add the prepared sodium hypochlorite solution all at once to the tin salt solution with vigorous stirring. A yellow precipitate of the final product forms immediately with the evolution of chlorine gas.[21]

-

Workup: Immediately after adding the hypochlorite, add 120 cc of concentrated hydrochloric acid to keep tin salts dissolved.[21]

-

Isolation & Washing: Filter the fine, yellow precipitate on a Büchner funnel. Wash thoroughly with 1.5 L of 5% hydrochloric acid to remove tin salts and chlorine.[21]

-

Drying (CAUTION): Dry the product carefully. Do not exceed 60°C , as violent decomposition has been reported at this temperature.[21] The final product is a yellow powder.

Protocol: General Spectrophotometric Assay for Phenols

This protocol provides a framework for the colorimetric determination of a phenolic analyte.

-

Reagent Preparation:

-

Gibbs Reagent Solution: Prepare a fresh solution of this compound (e.g., 0.25% w/v) in a suitable solvent like ethanol.[18] Store protected from light.

-

Buffer Solution: Prepare a borate buffer solution adjusted to pH 9.4.[7][13]

-

Standard Solution: Prepare a stock solution of the target phenolic analyte in a suitable solvent (e.g., distilled water or ethanol) and perform serial dilutions to create calibration standards.[19]

-

-

Assay Procedure:

-

Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the standard or sample solutions.

-

Add a defined volume of the pH 9.4 buffer solution to each flask.

-

Add a defined volume (e.g., 1 mL) of the Gibbs Reagent solution to each flask, mix well, and allow the reaction to proceed for a specified time (optimization may be required, e.g., 15-60 minutes) at room temperature.[19]

-

Dilute to the final volume with distilled water and mix.

-

-

Measurement:

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

-

Section 5: Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|---|

| GHS01 (Exploding Bomb)GHS07 (Exclamation Mark) | Danger | H240: Heating may cause an explosion.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Data compiled from references[6][7][10][22][23][24].

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][25]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves, and a lab coat. For handling larger quantities or generating dust, respiratory protection (e.g., N95 dust mask) is necessary.[6][10][25]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[25] Keep the container tightly sealed and protected from light.[10] The compound is photosensitive.

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations. Due to its explosive potential, it requires special consideration for disposal.[10]

Conclusion

This compound (Gibbs' Reagent) remains a cornerstone of analytical chemistry. Its straightforward, yet sensitive, reaction with phenols provides a reliable and accessible method for quantification that has been trusted for decades. For professionals in drug development and scientific research, a deep understanding of its reaction mechanism, optimal conditions, and handling requirements is essential for leveraging its full potential. From fundamental research on phenolic compounds to the quality control of pharmaceuticals, this classic reagent continues to demonstrate its enduring value and versatility.

References

- Organic Syntheses Procedure. (n.d.). 2,6-dibromoquinone-4-chloroimide. Organic Syntheses.

- Meciarova, M., et al. (1999). Mechanism of the Gibbs Reaction. Part 4.1 Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-SRN2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion. The Journal of Organic Chemistry, 64(18), 6530-6540.

- PubMed. (1999). Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion. Journal of Organic Chemistry.

- ResearchGate. (n.d.). Scheme of the proposed mechanism for the reaction of Gibbs' reagent with a phenolic residue of permethrin.

- Loba Chemie. (2016). This compound AR MSDS CAS-No.

- Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide.

- ResearchGate. (n.d.). The proposed mechanism reaction between Gibbs reagent and capsaisin in alkaline medium.

- Lee, Y. H., et al. (2013). Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood. Chemistry Central Journal, 7(1), 119.

- Sdfine. (n.d.). 2,6-DIBROMOQUINONE-4-CHLOROIMIDE.

- El-Enany, N., et al. (2008). Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide. International Journal of Biomedical Science, 4(2), 147–154.

- Cole-Parmer. (n.d.). 2,6-Dibromo-N-Chloro-P-Benzoquinoneimine, 97% (UV-Vis) - Material Safety Data Sheet.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Spectrophotometric Determination of Dopamine HCl in Pharmaceutical Dosage Forms. RJPBCS, 3(4).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide.

- ResearchGate. (n.d.). Structure of 2,6-dichloroquinone-4-chloroimide Principle.

- National University of Pharmacy of the Ministry of Health of Ukraine. (n.d.). The use of 2,6-dichloroquinone-4-chlorimide for quantitative determination of phenylephrine hydrochloride.

- ResearchGate. (2008). (PDF) Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide.

- Semantic Scholar. (2008). Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide.

- ResearchGate. (n.d.). Structure of 2,6-dichloro-p-benzoquinone-4-chloroimide reagent.

Sources

- 1. CAS 537-45-1: 2,6-Dibromoquinone-4-chloroimide [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2,6-DIBROMOQUINONE-4-CHLOROIMIDE | 537-45-1 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dibromoquinone-4-chloroimide JIS special grade 537-45-1 [sigmaaldrich.com]

- 7. 2,6-Dibromoquinonechlorimide - Wikipedia [en.wikipedia.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 2,6-Dibromoquinone-4-chloroimide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. lobachemie.com [lobachemie.com]

- 11. 2,6-Dibromoquinone-4-chloroimide , >98.0%(T)(HPLC) , 537-45-1 - CookeChem [cookechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moleculardepot.com [moleculardepot.com]

- 18. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjpbcs.com [rjpbcs.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Page loading... [guidechem.com]

- 24. fishersci.com [fishersci.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Indophenol Reaction: A Comprehensive Technical Guide to Gibbs' Reagent and its Analogs

This guide provides an in-depth exploration of 2,6-Dibromoquinone-4-chlorimide, widely known as Gibbs' reagent, a chromogenic agent pivotal in the colorimetric detection of phenols and other similarly reactive compounds. This document will delve into the nuances of its chemical identity, including its chlorinated analog which also shares the "Gibbs' reagent" name, its mechanism of action, practical applications, and detailed protocols for its use in research and development.

Section 1: Unraveling the Identity of Gibbs' Reagent

The term "Gibbs' reagent" is most accurately associated with This compound . However, it is crucial for researchers to be aware that a closely related compound, 2,6-Dichloroquinone-4-chloroimide , is also frequently referred to by the same name and used in similar applications.[1][2] To ensure clarity and reproducibility in experimental work, it is imperative to identify the specific reagent being used, primarily by its Chemical Abstracts Service (CAS) number.

Chemical Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for both the dibromo and dichloro derivatives is provided below to aid in the precise identification of these reagents.

| Identifier | This compound | 2,6-Dichloroquinone-4-chloroimide |

| Primary Name | This compound | 2,6-Dichloroquinone-4-chloroimide |

| Common Synonym | Gibbs' reagent | Gibbs' reagent[1][3][4] |

| Other Synonyms | 2,6-Dibromo-N-chloro-p-benzoquinoneimine[5], BQC reagent, 2,6-Dibromo-N-chloro-p-quinone monoimine[6] | N,2,6-Trichloro-p-benzoquinoneimine[1], 2,6-Dichloroquinone chloroimide[2] |

| CAS Number | 537-45-1[5] | 101-38-2[3] |

| Molecular Formula | C₆H₂Br₂ClNO[5] | C₆H₂Cl₃NO[3] |

Section 2: The Underlying Chemistry: Mechanism of the Gibbs Reaction

The utility of Gibbs' reagent in analytical chemistry stems from its reaction with phenolic compounds to produce a distinctly colored indophenol dye.[3][7] This reaction, known as the Gibbs reaction, is typically carried out in an alkaline medium, with a pH of approximately 9.4 being optimal for the color development.[7][8]

The reaction proceeds via an electrophilic substitution mechanism. In the alkaline solution, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the Gibbs' reagent, leading to the formation of an intermediate which subsequently eliminates a halide ion to form the indophenol product. The resulting conjugated system is responsible for the characteristic blue or indigo color, which can be quantified spectrophotometrically.[6][9]

For phenols with an unsubstituted para-position, the reaction is generally straightforward. However, phenols with a substituent at the para-position may either not react or react through a displacement of the para-substituent, particularly if it is an electronegative group.[10]

Section 3: Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Gibbs' reagent and its analog.

Physicochemical Properties

| Property | This compound | 2,6-Dichloroquinone-4-chloroimide |

| Molecular Weight | 299.35 g/mol [5] | 210.45 g/mol [11] |

| Appearance | Yellow to ochre-colored powder or fine crystals[12] | Pale yellow or greenish-yellow crystalline powder[13] |

| Melting Point | 83 °C | 65-67 °C[11] |

| Solubility | Insoluble in water. Soluble in chloroform, acetone, ethanol, and ether. | Practically insoluble in water; soluble in ethanol and dilute alkaline solutions.[13] |

| Storage Temperature | 2-8°C | 2-8°C[11] |

Safety and Handling

Both the dibromo- and dichloro- derivatives of Gibbs' reagent are hazardous materials and must be handled with appropriate safety precautions.

-

Hazards : These compounds are highly sensitive to heat and may explode at elevated temperatures (explodes at 120°C for the dibromo derivative).[7][12] They are harmful if inhaled or comes into contact with skin, and can cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling these reagents. Work should be conducted in a well-ventilated fume hood.[14]

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed and protected from light and air.[12]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Small quantities may be evaporated in a fume hood, while larger quantities may require incineration by a specialized disposal company.[14]

Section 4: Experimental Protocol for Phenol Detection

The following is a generalized, yet detailed, protocol for the colorimetric determination of phenols using Gibbs' reagent. It is essential to optimize this protocol for specific applications and to validate the method accordingly.

Reagent Preparation

-

Alkaline Buffer Solution (pH 9.4) : Prepare a borate buffer by dissolving an appropriate amount of sodium tetraborate in distilled water and adjusting the pH to 9.4 with a solution of sodium hydroxide or hydrochloric acid.

-

Gibbs' Reagent Solution : Prepare a fresh solution of this compound or 2,6-dichloroquinone-4-chloroimide in a suitable solvent such as ethanol. A typical concentration is in the range of 0.1-1.0% (w/v), but this should be optimized for the specific application.[5]

Assay Procedure

-

Sample Preparation : Prepare the sample containing the phenolic compound of interest in a suitable solvent. The concentration should be adjusted to fall within the linear range of the assay.

-

Reaction Mixture : In a suitable reaction vessel (e.g., a test tube or a microplate well), combine a known volume of the sample with the alkaline buffer solution.

-

Initiation of Reaction : Add a specific volume of the Gibbs' reagent solution to the reaction mixture and mix thoroughly.

-

Incubation : Allow the reaction to proceed for a defined period, typically 15-30 minutes, at room temperature to allow for full color development.[5]

-

Measurement : Measure the absorbance of the resulting blue-colored solution at its maximum absorbance wavelength (λmax), which is typically in the range of 600-650 nm, using a spectrophotometer.[5]

-

Quantification : Determine the concentration of the phenolic compound in the sample by comparing its absorbance to a calibration curve prepared using a standard solution of a known phenol, such as phenol or gallic acid.[5]

Considerations and Interferences

-

Specificity : The Gibbs reaction is not specific to a single phenolic compound and will react with a variety of phenols. This can be a limitation when analyzing complex mixtures.[15]

-

pH Dependence : The rate of color development is highly dependent on pH, so precise control of the buffer pH is critical for reproducible results.[1]

-

Interferences : Certain compounds can interfere with the Gibbs reaction. Reducing agents, such as ascorbic acid and thiols, can bleach the colored indophenol product, leading to inaccurate results. Aromatic amines can also react with Gibbs' reagent to produce colored products, which can be a source of interference.[16]

Section 5: Applications in Research and Drug Development

The simplicity and sensitivity of the Gibbs reaction have led to its widespread use in various fields, including:

-

Pharmaceutical Analysis : For the quantification of phenolic drugs and the detection of phenolic impurities in drug formulations.[17]

-

Food and Beverage Industry : To determine the total phenolic content in products such as wine, tea, and fruit juices, which is often correlated with antioxidant activity.

-

Environmental Monitoring : For the detection of phenolic pollutants in water and soil samples.

-

Biochemical Assays : As a chromogenic reagent in enzyme assays where a phenolic product is formed.

Conclusion

Gibbs' reagent, in both its dibromo- and dichloro- forms, remains a valuable tool for the qualitative and quantitative analysis of phenolic compounds. Its ease of use and cost-effectiveness make it an attractive option for a wide range of applications. However, researchers must be mindful of its limitations, particularly its lack of specificity and potential for interferences. By understanding the underlying chemistry, adhering to proper safety protocols, and carefully validating their methods, scientists and drug development professionals can effectively leverage the Gibbs reaction in their research endeavors.

References

Click to expand

- Organic Syntheses Procedure. (n.d.). 2,6-dibromoquinone-4-chloroimide.

- HiMedia Laboratories. (n.d.). 2,6-Dichloroquinone-4-chloroimide, Hi-AR™.

- The International Pharmacopoeia. (n.d.). 2,6-Dichloroquinone-4-chloroimide.

- Arip, M. N. M., Heng, L. Y., Ahmad, M., & Hasbullah, S. A. (2013). Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood. Chemistry Central Journal, 7(1), 122. [Link]

- ResearchGate. (n.d.). (a) Reaction between phenol and Gibbs reactive in a basic medium to....

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide.

- Pallagi, I., Toró, A., & Horváth, G. (1999). Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion. The Journal of Organic Chemistry, 64(18), 6530–6540. [Link]

- Kolev, I., & Ivanova, S. (2018). The unusual behavior of Gibbs' reagent versus Nitrofural. Scripta Scientifica Pharmaceutica, 5(1), 14-19. [Link]

- Google Patents. (n.d.). US8668821B2 - Detection of phenols.

- Kolev, I., & Ivanova, S. (2018). THE UNUSUAL BEHAVIOR OF GIBBS' REAGENT VERSUS NITROFURAL. Scripta Scientifica Pharmaceutica, 5(1), 14-19. [Link]

- Josephy, P. D., & Van Damme, A. (1984). Reaction of Gibbs reagent with para-substituted phenols. Analytical Chemistry, 56(4), 813–814. [Link]

- Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide.

- Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of mass spectrometry : JMS, 53(10), 947–953. [Link]

- Kolev, I., & Ivanova, S. (2018). The unusual behavior of the Gibbs' reagent versus Nitrofural. Semantic Scholar. [Link]

- Wikipedia. (n.d.). 2,6-Dichloroquinone-4-chloroimide.

- Loba Chemie. (2016). 2,6-DICHLOROQUINONE-4-CHLORIMIDE AR 99% MSDS.

- Mistry, S., & Wenthold, P. G. (2018). Mass Spectrometric Detection of the Gibbs Reaction for Phenol Analysis.

- ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds?.

- Cheméo. (n.d.). 2,6-Dibromo-4-chloroanisole.

- HiMedia Laboratories. (n.d.). 2,6-Dichloroquinone-4-chloroimide, Hi-AR™.

- Dacre, J. C. (1971). Nonspecificity of the Gibbs reaction. Analytical Chemistry, 43(4), 589–591. [Link]

- Wikipedia. (n.d.). Chloroform.

Sources

- 1. US8668821B2 - Detection of phenols - Google Patents [patents.google.com]

- 2. 2,6-Dichloroquinone-4-chloroimide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dibromoquinonechlorimide - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Dichloroquinone-4-chloroimide | 101-38-2 [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 2,6-Dichloroquinone-4-chloroimide [drugfuture.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 17. journals.mu-varna.bg [journals.mu-varna.bg]

The Theoretical Cornerstone of Indophenol Formation with Gibbs Reagent: Unraveling the Reaction of 2,6-Dibromoquinone-4-chlorimide with Phenolic Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between 2,6-Dibromoquinone-4-chlorimide, colloquially known as Gibbs reagent, and phenolic compounds is a cornerstone of analytical chemistry, providing a robust method for the colorimetric detection and quantification of phenols. This guide offers an in-depth exploration of the underlying reaction mechanism, moving beyond a simple procedural outline to dissect the causality behind experimental choices. We will examine the core principles of electrophilic aromatic substitution, the critical role of reaction conditions, and the structural prerequisites for phenol reactivity. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this classic reaction, troubleshoot potential issues, and interpret results with confidence.

Introduction: The Gibbs Reagent and Its Significance

This compound is a chromogenic reagent renowned for its ability to produce a distinct indigo or blue-colored dye upon reacting with phenolic compounds.[1][2] This transformation, known as the Gibbs reaction, forms the basis of a sensitive and specific analytical test for phenols that possess an unsubstituted para-position.[3] The intensity of the resulting indophenol dye is directly proportional to the concentration of the phenolic analyte, allowing for straightforward spectrophotometric quantification.[4] Its simplicity, cost-effectiveness, and high sensitivity make it an invaluable tool in diverse fields, including pharmaceutical analysis, environmental monitoring, and food science.[4][5]

The Core Reaction Mechanism: An Electrophilic Substitution Pathway

The formation of the indophenol dye is a classic example of an electrophilic aromatic substitution reaction.[6][7] The reaction is fundamentally dependent on the nucleophilic character of the phenol and the electrophilic nature of the Gibbs reagent.

Activation of the Phenolic Compound

The reaction is invariably conducted in an alkaline medium, typically using a borate buffer to maintain a pH between 9.0 and 10.0.[3][8] This alkaline environment is not merely a facilitator but a mechanistic necessity. The hydroxide ions deprotonate the weakly acidic phenolic hydroxyl group, forming a phenoxide anion.

The generation of the phenoxide ion is the critical first step, as it is a significantly more potent nucleophile than the parent phenol. The negative charge on the oxygen atom is delocalized into the aromatic ring, substantially increasing its electron density and activating it towards electrophilic attack, particularly at the ortho and para positions.[7]

The Electrophilic Attack and Indophenol Formation

The Gibbs reagent, or a reactive species derived from it, serves as the electrophile.[9] The electron-rich phenoxide ion attacks the electron-deficient quinone imide system. For a characteristic positive result (i.e., the formation of a blue dye), this attack must occur at the para-position of the phenoxide ring.[3]

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: The phenoxide anion attacks the Gibbs reagent, forming a transient intermediate.

-

Elimination: This intermediate subsequently undergoes elimination of a chloride ion and a proton to form the conjugated indophenol structure.[1][10]

The resulting indophenol molecule possesses an extensive system of conjugated double bonds, which is responsible for its strong absorption of light in the visible spectrum (typically λmax around 600-650 nm), giving rise to the characteristic blue color in its anionic form.[8][11]

While the electrophilic substitution model is widely accepted, more advanced mechanistic studies have proposed the involvement of single electron transfer (SET) pathways and radical anions, particularly for certain reagent-substrate pairs.[12] These alternative routes can influence reaction kinetics but ultimately lead to the same indophenol product.

Caption: Generalized mechanism of indophenol dye formation.

Critical Parameters and Experimental Causality

The success and reliability of the Gibbs assay are contingent upon strict control of several experimental parameters. Understanding the "why" behind these conditions is key to mastering the technique.

The Primacy of pH

As established, an alkaline pH is essential for generating the reactive phenoxide species. The reaction rate increases with pH up to an optimal point, typically around 9.4.[1][2] However, excessively high pH values can lead to the rapid decomposition of the Gibbs reagent itself, forming species that do not react with phenols.[9] This decomposition presents a competing reaction pathway that can lead to inaccurate or false-negative results. Therefore, the use of a well-defined buffer system (e.g., borate) is a self-validating measure to ensure the reaction proceeds under optimal and reproducible conditions.[9]

The Influence of Phenolic Structure

The structure of the phenolic compound dictates its reactivity with the Gibbs reagent.

-

Unsubstituted Para-Position: This is the most critical structural requirement. The reaction's specificity hinges on the availability of the para-position for electrophilic attack. Phenols lacking a substituent at this position generally yield a strong, positive colorimetric response.[8]

-

Para-Substituted Phenols: The presence of a substituent at the para-position complicates the reaction.

-

Displacement: If the para-substituent is a good leaving group with high electronegativity (e.g., halogens, -OCH₃), it can be displaced by the Gibbs reagent, allowing the reaction to proceed and form the indophenol dye.[13][14]

-

Inhibition: If the para-substituent is a non-displaceable group (e.g., alkyl, amino), the reaction is typically inhibited, resulting in a false negative.[6][13] In some cases, a slower reaction may occur at the less-favored ortho position, potentially yielding a different color or no visible change.[13]

-

This structural dependency is a cornerstone of the assay's trustworthiness; a positive result strongly implies the presence of a phenol with an available para-position.

Reagent Stability and Solvent Choice